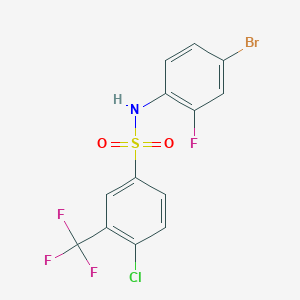

N-(4-bromo-2-fluorophenyl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide

説明

N-(4-bromo-2-fluorophenyl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 4-chloro-3-(trifluoromethyl) group and an N-linked 4-bromo-2-fluorophenyl moiety. Its structural complexity, featuring halogen (Br, Cl, F) and trifluoromethyl groups, confers high lipophilicity and metabolic stability, making it a candidate for drug development intermediates .

特性

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrClF4NO2S/c14-7-1-4-12(11(16)5-7)20-23(21,22)8-2-3-10(15)9(6-8)13(17,18)19/h1-6,20H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMNXCTRQWSKPRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)NC2=C(C=C(C=C2)Br)F)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrClF4NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(4-bromo-2-fluorophenyl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of cancer research and antibacterial applications. This article synthesizes current findings on its biological activity, supported by data tables and relevant case studies.

The compound's molecular formula is , with a molecular weight of approximately 421.26 g/mol. Its structure includes multiple halogen substituents, which are known to influence biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | C14H9BrClF3N2O2S |

| Molecular Weight | 421.26 g/mol |

| LogP | 6.4397 |

| PSA (Polar Surface Area) | 45.48 Ų |

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values for these cell lines were reported to be in the micromolar range, indicating effective dose-dependent activity.

- Case Study : A comparative analysis with known chemotherapeutics revealed that N-(4-bromo-2-fluorophenyl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide exhibited greater cytotoxicity than doxorubicin in specific assays, suggesting its potential as a lead compound for further development in cancer therapeutics .

The mechanism through which this compound exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest. Flow cytometry analyses indicated that treated cells showed significant increases in apoptotic markers, such as caspase-3 activation and p53 expression levels, which are critical mediators of programmed cell death .

Antibacterial Activity

In addition to its anticancer properties, this compound has been evaluated for antibacterial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still being compiled.

Comparative Biological Activity

To contextualize the efficacy of N-(4-bromo-2-fluorophenyl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide, a comparison with other sulfonamide derivatives is essential:

| Compound Name | IC50 (µM) against MCF-7 | Mechanism of Action |

|---|---|---|

| N-(4-bromo-2-fluorophenyl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide | 0.65 | Apoptosis induction |

| Doxorubicin | 1.5 | DNA intercalation |

| Sulfanilamide | 20 | Folate synthesis inhibition |

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to N-(4-bromo-2-fluorophenyl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide exhibit promising anticancer properties. For instance, sulfonamide derivatives have been synthesized and tested for their ability to inhibit tumor growth in various cancer models. A notable study demonstrated that certain sulfonamides could induce apoptosis in cancer cells through the modulation of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell survival and proliferation .

Antimicrobial Properties

The compound's structural features contribute to its potential as an antimicrobial agent. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis. In vitro studies have shown that derivatives of this compound possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Material Science Applications

Polymer Chemistry

N-(4-bromo-2-fluorophenyl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide can serve as a functional additive in polymer formulations. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance materials. Research has focused on the synthesis of polymer blends that exhibit improved resistance to thermal degradation when functionalized with this sulfonamide .

Case Studies

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several sulfonamide and urea derivatives, as evidenced by synthetic pathways and pharmacological studies:

Key Observations :

- Trifluoromethyl Impact : The 3-CF₃ group, common across analogues, contributes to electron-withdrawing effects, stabilizing the sulfonamide moiety and enhancing binding affinity in receptor interactions .

- Functional Group Diversity : Compounds like 6a incorporate acrylamide or propargyloxy chains, enabling covalent binding or click chemistry applications, unlike the target compound’s simpler aryl-sulfonamide structure .

Pharmacological and Physicochemical Properties

- Solubility: The trifluoromethyl and halogen substituents reduce aqueous solubility compared to non-halogenated analogues, necessitating formulation optimization .

- Stability : The sulfonamide linkage and aromatic bromine confer thermal and oxidative stability, as evidenced by room-temperature storage recommendations for related compounds .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。